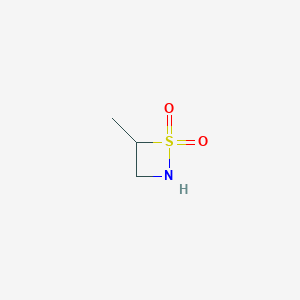

4-Methyl-1,2-thiazetidine 1,1-dioxide

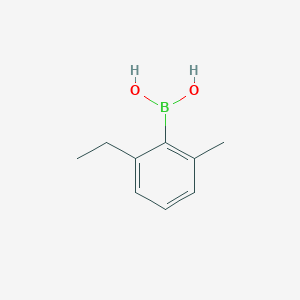

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-1,2-thiazetidine 1,1-dioxide, also known as MTDO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of thiazetidine derivatives and has a molecular formula of C4H7NO2S. MTDO has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Applications De Recherche Scientifique

Synthesis and Reactions

4-Methyl-1,2-thiazetidine 1,1-dioxide is a compound that has been explored in various synthetic and reaction contexts. Methylation of N-substituted 1,2-thiazetidine 1,1-dioxides using lithium diisopropylamide (LDA) yields 4,4-dimethyl derivatives. This process is specific, occurring only when one position at C-4 is blocked by a silyl group, which can later be removed by treatment with tetrabutylammonium fluoride (TBAF) under mild conditions (Müller & Otto, 1991). Similarly, the synthesis and configuration of derivatives such as 4-alkyl-2-methyl-3,4-diphenyl-1,2-thiazetidine 1,1-dioxides have been investigated, determining cis- and trans-configurations through NMR and NOE difference spectroscopy studies (Grander, Leclerc, & Ehrhardt, 2009).

Quantum Chemical Studies

The alcoholysis mechanism of N-methyl-1,2-thiazetidine-1,1-dioxide has been the subject of quantum chemical studies, revealing two possible reaction channels: one involving the cleavage of the C–S bond and the other involving the S–N bond cleavage, with varying mechanisms including concerted and stepwise processes (He, Zhu, Feng, & Cai, 2004). Another study focused on the alcoholysis of 1,2-thiazetidine 1,1-dioxide, elaborating on the favored pathways and reaction mechanisms, providing insights into the chemical behavior of these compounds under different conditions (He, Zhu, Feng, & Cai, 2003).

Protective Group Chemistry

The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides, showcasing the versatility of these compounds in synthetic chemistry. This protecting group can be smoothly eliminated, highlighting the chemical flexibility and potential utility of 1,2-thiazetidine 1,1-dioxides in organic synthesis (Grunder-Klotz & Ehrhardt, 1991).

Ring Transformation and Selective Bond Cleavage

Studies have also explored the ring transformation of 1,2-thiazetidine 1,1-dioxides with Lewis acids, leading to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Kataoka & Iwama, 1995). Furthermore, selective C–N bond cleavage of 4-silyl-substituted 1,2-thiazetidine 1,1-dioxides has been achieved, yielding (E)-vinylsulfonamides stereospecifically, underscoring the strategic use of substituents to direct chemical reactions (Kataoka, Iwama, & Takagi, 1996).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets and their roles would depend on the functional groups attached to the ring .

Mode of Action

It’s worth noting that the compound’s interaction with its targets would likely result in changes at the molecular level, influencing the function of the target proteins or enzymes .

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that the compound may interact with multiple pathways, potentially influencing a range of biological processes .

Result of Action

Given the reported activities of similar compounds, it can be inferred that the compound may exert a range of effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

4-methylthiazetidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c1-3-2-4-7(3,5)6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQFOMIAINOIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)

![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)

![1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2914160.png)